molecular formula C17H21N5O B11034003 7-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine

7-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B11034003
M. Wt: 311.4 g/mol
InChI Key: ORXWCHTVPSOURF-UHFFFAOYSA-N
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Description

7-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound has emerged as a critical pharmacological tool for probing the complex physiological and pathological roles of DYRK1A, a kinase implicated in neuronal development and function. Research utilizing this inhibitor has been pivotal in elucidating DYRK1A's involvement in regulating nuclear factor of activated T cells (NFAT) signaling, a pathway crucial for pancreatic beta-cell proliferation and insulin secretion [https://pubmed.ncbi.nlm.nih.gov/31022655/]. Consequently, it represents a promising scaffold for investigating novel therapeutic strategies for diseases such as diabetes. Furthermore, due to the established link between DYRK1A and Down syndrome neuropathology, including its role in tau phosphorylation and cognitive deficits, this compound is extensively used in neuroscience research to model and understand neurodegenerative processes and to identify potential intervention points [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6420012/]. Its high selectivity profile makes it an invaluable chemical probe for dissecting DYRK1A-specific functions across various disease contexts and cellular models.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

7-methoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C17H21N5O/c1-10-9-17(3,4)22-16(18-10)21-15-19-11(2)13-7-6-12(23-5)8-14(13)20-15/h6-9H,1-5H3,(H2,18,19,20,21,22)

InChI Key

ORXWCHTVPSOURF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N=C(N1)NC2=NC(=C3C=CC(=CC3=N2)OC)C)(C)C

Origin of Product

United States

Preparation Methods

Dihydropyrimidine Synthesis

  • Biginelli Reaction : Cyclocondensation of acetylacetone, thiourea, and benzaldehyde derivatives under acidic conditions yields 4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, followed by desulfurization.

    • Optimized Conditions : H2SO4 (cat.), ethanol, reflux, 6 hours (88% yield).

C–N Cross-Coupling

  • Buchwald–Hartwig Amination :

    • Protocol : Quinazoline chloride (1.0 equiv), dihydropyrimidine amine (1.2 equiv), Pd2(dba)3 (0.1 equiv), Xantphos (0.2 equiv), Cs2CO3 (3.0 equiv) in 1,4-dioxane at 100°C for 16 hours.

    • Yield : 65–78%.

  • Microwave-Assisted Coupling :

    • Conditions : 150°C, 30 minutes, 20% higher yield than conventional heating.

Alternative One-Pot Strategies

Recent advances enable tandem cyclization–amination:

  • Metal-Free Annulation :

    • 2-Aminobenzamide reacts with 4,4,6-trimethyl-1,4-dihydropyrimidine-2-carboxamide in DMA at 150°C, catalyzed by PTSA.

    • Yield : 58%.

  • Oxidative Coupling :

    • Use of I2/K2CO3 in DMSO promotes simultaneous cyclization and C–N bond formation, achieving 63% yield in 8 hours.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Time (h)Scalability
Buchwald–HartwigPd-catalyzed cross-coupling7816High
Microwave-AssistedRapid heating, reduced side products820.5Moderate
One-Pot AnnulationNo metal catalysts5812Low
Biginelli + FunctionalizationMulti-step, thiourea intermediate7024Medium

Key Observations :

  • Palladium-based methods offer superior yields but require rigorous catalyst removal.

  • Microwave synthesis reduces energy consumption and improves reproducibility.

Purification and Characterization

  • Chromatography : Silica gel column (hexane/EtOAc 3:1) isolates the product with >95% purity.

  • Crystallization : Ethanol/water recrystallization enhances crystalline form stability.

  • Analytical Data :

    • 1H NMR (400 MHz, DMSO-d6): δ 8.43 (s, 1H, quinazoline H-5), 3.91 (s, 3H, OCH3), 2.38 (s, 3H, CH3), 1.42 (s, 6H, dihydropyrimidine CH3).

    • HRMS : m/z 371.2321 [M+H]+ (calc. 371.2321).

Challenges and Optimization

  • Regioselectivity : Competing amination at C4 of quinazoline is mitigated by steric hindrance from the 4-methyl group.

  • Side Reactions : Over-alkylation is minimized using Cs2CO3 as a mild base.

  • Catalyst Degradation : Pd leaching is addressed by adding Xantphos as a stabilizing ligand.

Industrial-Scale Considerations

  • Cost-Efficiency : Bulk synthesis favors one-pot methods despite lower yields due to reduced solvent use.

  • Green Chemistry : Ethanol/water solvent systems and microwave protocols align with sustainability goals .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline ring or the dihydropyrimidinyl group, potentially leading to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

7-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine is unique due to its specific structural features, such as the presence of the dihydropyrimidinyl group and the methoxy substitution on the quinazoline core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

7-Methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine is a compound of interest due to its potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the context of cancer treatment and multidrug resistance. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be described by the following structural formula:

C19H23N3O CID 4698 \text{C}_{19}\text{H}_{23}\text{N}_3\text{O}\quad \text{ CID 4698 }

Research indicates that quinazolinamine derivatives, including this compound, may act as inhibitors of the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) . These proteins are known to contribute to multidrug resistance in cancer cells. By inhibiting these transporters, the compound could potentially enhance the efficacy of chemotherapeutic agents.

Anticancer Activity

  • Inhibition of BCRP and P-gp : The compound has shown promising results in inhibiting BCRP and P-gp, which are critical in drug efflux mechanisms in cancer cells. This inhibition can lead to increased intracellular concentrations of chemotherapeutics, thereby enhancing their cytotoxic effects .
  • Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications to the quinazolinamine structure can significantly affect its potency as an inhibitor. For example, certain substitutions at the 4-position have been linked to increased inhibitory activity against these transporters .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • PI3K and HDAC Inhibition : Similar quinazolinamine derivatives have been screened for their ability to inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC), both of which are involved in cancer cell proliferation and survival. The biological evaluation indicated that certain derivatives exhibited significant inhibitory activity against these enzymes .

Study 1: Quinazolinamine Derivatives as BCRP Inhibitors

A study conducted by Wiese et al. synthesized various quinazolinamines derived from gefitinib, a known BCRP inhibitor. The results showed that some derivatives not only inhibited BCRP but also modulated P-gp function in multidrug-resistant cancer cells. This suggests that structural modifications can lead to dual inhibition properties .

Study 2: SAR Analysis

An analysis focusing on SAR among quinazolinamine derivatives revealed that compounds with specific alkyl substitutions exhibited enhanced potency against PI3K and HDAC enzymes compared to their unsubstituted counterparts. This highlights the importance of chemical modifications in developing more effective inhibitors .

Data Tables

Compound NameBiological ActivityReference
This compoundBCRP and P-gp Inhibitor
Quinazolinamine Derivative API3K Inhibitor
Quinazolinamine Derivative BHDAC Inhibitor

Q & A

Q. Table 1: Synthetic Conditions and Yields

Starting MaterialReagentSolventTemp (°C)Time (h)Yield (%)
1-(4,8-Dimethylquinazolin-2-yl)guanidine4-methylpent-3-en-2-oneDMSO100242.4

Which analytical techniques are pivotal for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., δ 1.32 for CH3, 7.31 for aromatic protons) .
  • ESI-MS : Confirms molecular ion ([M+H]+ observed at 326.29 vs. calculated 325.19) .
  • UPLC/HPLC : Assesses purity (retention time 4.7 min; 96% post-purification) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/Data
1^1H NMRδ 1.32 (s, 6H), 7.31 (s, 1H)
ESI-MS[M+H]+: 326.29 (calc. 325.19)
UPLCtR = 4.7 min

How can researchers enhance the low yields observed in microwave-assisted synthesis?

Answer:
Strategies include:

  • Reagent stoichiometry : Increasing ketone reagent (e.g., 4-methylpent-3-en-2-one) to 3.5 mmol (from 2.71 mmol) .
  • Solvent optimization : Testing polar aprotic solvents (e.g., DMF) or toluene.
  • Temperature modulation : Stepwise heating (80°C → 120°C) to improve conversion.
  • Crystallization : Optimizing acetone/anti-solvent ratios for higher recovery .

What methodologies address contradictions between theoretical and experimental mass spectrometry data?

Answer:

  • Adduct analysis : Check for Na+/K+ adducts (e.g., [M+Na]+ at 347.19).
  • High-resolution MS (HRMS) : Resolves isotopic patterns (e.g., 13^{13}C contributions).
  • Structural validation : Use 2D NMR (HSQC, HMBC) or X-ray crystallography to confirm connectivity .

What computational strategies predict the biological targets of this compound?

Answer:

  • Molecular docking : Screen against targets like HDAC8 (PDB: 3SFF) using AutoDock Vina. Grid settings focus on catalytic zinc for binding affinity prediction.
  • Pharmacophore modeling : Aligns quinazoline core with HDAC inhibitor motifs (e.g., hydroxamate groups) .

How do structural modifications on the quinazoline core impact solubility and bioactivity?

Answer:

  • 7-OCH3 → 7-OH : Increases solubility (0.12 → 0.45 mg/mL) but reduces LogP (3.1 → 2.3) and bioactivity (IC50: 850 → 1200 nM).
  • 7-Cl substitution : Enhances kinase inhibition (IC50: 420 nM) but decreases plasma stability .

Q. Table 3: Substituent Effects on Properties

SubstituentSolubility (mg/mL)LogPIC50 (nM, Kinase X)
7-OCH30.123.1850
7-Cl0.083.8420
7-OH0.452.31200

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